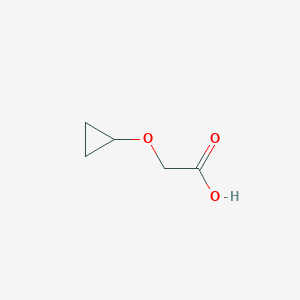

2-Cyclopropoxyacetic acid

CAS No.: 246869-07-8

Cat. No.: VC7962032

Molecular Formula: C5H8O3

Molecular Weight: 116.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 246869-07-8 |

|---|---|

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 |

| IUPAC Name | 2-cyclopropyloxyacetic acid |

| Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7) |

| Standard InChI Key | KMWUDQCOBHVOGJ-UHFFFAOYSA-N |

| SMILES | C1CC1OCC(=O)O |

| Canonical SMILES | C1CC1OCC(=O)O |

Introduction

Physicochemical Properties of Related Compounds

Cyclopropylacetic Acid (CAS 5239-82-7)

This compound, with the formula C₅H₈O₂, exhibits the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 100.12 g/mol |

| Density | 1.14 g/mL at 25°C |

| Boiling Point | 191.7°C at 760 mmHg |

| Flash Point | 93°C |

| pKa | 4.76 (predicted) |

| Solubility | Slightly soluble in chloroform |

Its synthesis typically involves the alkylation of malonic ester derivatives with cyclopropane precursors, followed by hydrolysis and decarboxylation .

(2S)-Amino(cyclopropyl)acetic Acid (CAS 15785-26-9)

This chiral amino acid derivative (C₅H₉NO₂) has a cyclopropane ring attached to the alpha-carbon of glycine :

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | 251°C |

| Boiling Point | 253.5°C at 760 mmHg |

| Density | 1.3 g/cm³ |

Its high melting point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the amino and carboxyl groups .

Cyclopropyl(oxo)acetic Acid (CAS 13885-13-7)

This ketone-containing analog (C₅H₆O₃) features a cyclopropane ring adjacent to a glyoxylic acid moiety :

| Property | Value |

|---|---|

| Molecular Weight | 114.10 g/mol |

| Boiling Point | 195.2°C at 760 mmHg |

| Density | 1.4 g/cm³ |

| LogP | -0.87 |

The low LogP value indicates high polarity, consistent with its ketone and carboxylic acid functionalities .

Synthetic Pathways and Reactivity

Cyclopropane rings are often introduced via Simmons–Smith cyclopropanation or through ring-closing metathesis. For cyclopropylacetic acid, a common route involves the reaction of cyclopropylmethyl magnesium bromide with carbon dioxide, followed by acidification . Derivatives like (2S)-amino(cyclopropyl)acetic acid may be synthesized via enzymatic resolution or asymmetric hydrogenation of corresponding α,β-unsaturated precursors .

Applications in Pharmaceutical and Material Science

Material Science

The high density and thermal stability of cyclopropane derivatives make them candidates for high-performance polymers. For instance, cyclopropylacetic acid derivatives have been copolymerized with ethylene to enhance tensile strength .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume